molecular formula C9H20O2 B1581008 1,1-Diethoxy-3-methylbutane CAS No. 3842-03-3

1,1-Diethoxy-3-methylbutane

Cat. No.: B1581008
CAS No.: 3842-03-3
M. Wt: 160.25 g/mol
InChI Key: DDGBOLJFAMEBOE-UHFFFAOYSA-N
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Description

1,1-Diethoxy-3-methylbutane is a useful research compound. Its molecular formula is C9H20O2 and its molecular weight is 160.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in organic solventssoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1,1-Diethoxy-3-methylbutane plays a role in various biochemical reactions, particularly in organic synthesis. It interacts with enzymes and proteins involved in metabolic pathways. For instance, it can be synthesized through the reaction of 2-methylbutanal with ethanol, catalyzed by sulfuric acid . This compound may also interact with other biomolecules, such as cofactors, during its metabolic processes. The nature of these interactions often involves the formation of acetal bonds, which are crucial in stabilizing the compound’s structure .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating enzyme activity and altering metabolic flux. The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism

Properties

IUPAC Name

1,1-diethoxy-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-5-10-9(11-6-2)7-8(3)4/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGBOLJFAMEBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063208
Record name Butane, 1,1-diethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Fruity, fatty aroma
Record name Isovaleraldehyde diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Isovaleraldehyde diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.825-0.832
Record name Isovaleraldehyde diethyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1708/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3842-03-3
Record name 1,1-Diethoxy-3-methylbutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3842-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovaleraldehyde diethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003842033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,1-diethoxy-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 1,1-diethoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-diethoxy-3-methylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOVALERALDEHYDE DIETHYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD2G66V598
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 1,1-diethoxy-3-methylbutane and why is it relevant in the context of these research papers?

A1: this compound is an acetal, a type of organic compound. It is found in various alcoholic beverages, including Chinese liquors like "Yanghe Daqu" and "Wuliangye". These research papers focus on identifying and analyzing aroma compounds in these liquors, and this compound has been identified as a contributor to their unique flavor profiles. [, , ]

Q2: What kind of aroma does this compound contribute to these liquors?

A2: Research suggests that this compound imparts fruity and floral notes to the liquors in which it's found. [, ] In certain Korean rice liquors (yakju), it was found to have a negative correlation with overall acceptance by young consumers. []

Q3: How is this compound formed in these liquors?

A3: While not explicitly discussed in these papers, this compound likely forms through the reaction of 3-methylbutanal (isovaleraldehyde) with ethanol in the presence of trace acids. This is a common reaction pathway for acetal formation in alcoholic beverages during fermentation and aging. []

Q4: How do researchers identify and quantify this compound in these complex mixtures?

A4: Researchers employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) to identify and analyze aroma compounds, including this compound, within the complex mixture of a liquor sample. [, , , ]

Q5: Does the concentration of this compound change during liquor aging?

A5: One study observed that aged "Yanghe Daqu" liquor samples contained higher levels of this compound compared to younger samples. This suggests that its concentration, and therefore its contribution to the overall aroma, can evolve during the aging process. []

Q6: Is this compound unique to Chinese liquors?

A6: No, while these studies focus on Chinese liquors, this compound is not exclusive to them. It has been identified in other alcoholic beverages, such as Cognac. [] Its presence in various fermented beverages highlights its role as a more universal aroma compound.

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